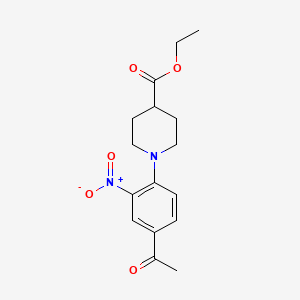

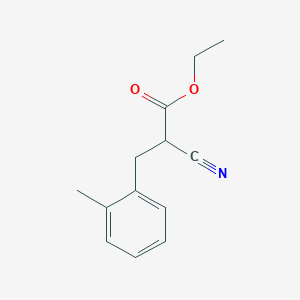

![molecular formula C17H20ClN5O2S B2462700 N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 900010-38-0](/img/structure/B2462700.png)

N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Herbicide Design and Environmental Applications

The compound , N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide, has potential applications in herbicide design. While it’s not a herbicide itself, its structural features could inspire the development of novel herbicides. Researchers can explore modifications to enhance its herbicidal properties, such as improving selectivity, efficacy, and environmental safety. By understanding its binding interactions with plant targets, scientists can design more effective herbicides with reduced ecological impact .

Photocatalysis and Organic Transformations

This compound’s unique structure makes it an interesting candidate for photocatalytic reactions. Specifically, its electron-donor and acceptor moieties could play a crucial role in light-driven transformations. Researchers can investigate its use as a photosensitizer in organic synthesis, including C–C bond formation, oxidation, and reduction reactions. By harnessing its redox properties, scientists may develop greener and more efficient synthetic methodologies .

Mécanisme D'action

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

The compound interacts with AchE, leading to a significant reduction in AchE levels . This interaction affects the normal transmission of nerve pulses in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s interaction with AchE affects the cholinergic synapsis in vertebrates, which permits the transmission of neural pulses to the post-cholinergic synapsis . This disruption in the cholinergic pathway can lead to significant changes in the organism’s behavior and survival.

Pharmacokinetics

Similar compounds have been synthesized via reactions involving suitable chalcones and p-hydrazinobenzenesulfonamide hydrochloride . The reactions were monitored using thin-layer chromatography (TLC), suggesting that the compound may have certain solubility characteristics that could impact its bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in AchE activity, leading to disruptions in nerve pulse transmission . This can lead to behavioral changes, movement impairments, and a decrease in the survival rate of organisms .

Action Environment

Similar compounds have shown good antimicrobial activity against various microorganisms , suggesting that the compound’s action may be influenced by the presence of certain microorganisms in the environment .

Propriétés

IUPAC Name |

N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2S/c1-22(2)8-7-19-16(24)17(25)20-15-13-9-26-10-14(13)21-23(15)12-5-3-11(18)4-6-12/h3-6H,7-10H2,1-2H3,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEWRLHMQCJKBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

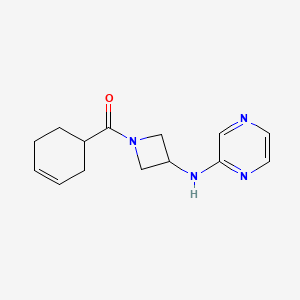

![1-[(Pentan-3-ylidene)amino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2462618.png)

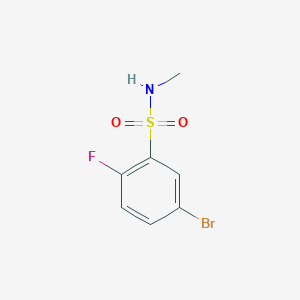

![3-(4-Chlorophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2462626.png)

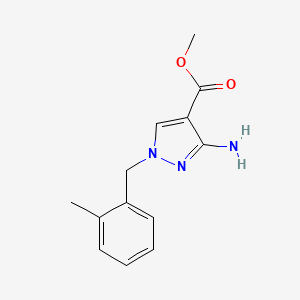

![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2462627.png)

![N-(4-chlorophenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2462628.png)

![N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462629.png)

![N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide](/img/structure/B2462631.png)

![(2R)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2462639.png)